Cas no 70832-64-3 ((2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate)

(2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate structure
70832-64-3 structure
Product Name:(2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate
Numero CAS:70832-64-3
MF:C28H24O9
MW:504.484768867493
CID:566062
PubChem ID:229578
Update Time:2025-04-19

(2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (5-acetyloxy-3,4-dibenzoyloxy-oxolan-2-yl)methyl benzoate
    • 1-O-acetyl-2,3,5-tri-0-benzoyl-β-L-ribofuranose
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-α-D-ribofuranose
    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose
    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranoside
    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribose
    • α-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
    • β-L-ribofuranose 1-acetate 2,3,5-tribenzoate
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-alpha-D-ribofuranose
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-?-D-ribofuranose
    • (2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate
    • NSC23349
    • NSC87674
    • NSC164682
    • STK761547
    • (2S,3R,4S,5R)-2-acetoxy-5-(benzoyloxymethyl)tetrahydrofuran-3,4-diyl dibenzoate
    • .beta.-D-Ribofuranose,3,5-tribenzoate
    • SY019990
    • DTXSID60953008
    • FT-0604000
    • NSC-87674
    • FT-0622907
    • A820629
    • 2-Acetoxy-5-[(benzoyloxy)methyl]tetrahydrofuran-3,4-diyl (2R,3S,4S,5S)-Dibenzoate
    • (2R,3R,4R)-5-(ACETYLOXY)-4-(BENZOYLOXY)-2-[(BENZOYLOXY)METHYL]OXOLAN-3-YL BENZOATE
    • MFCD04114304
    • NSC-23349
    • 2-(ACETYLOXY)-4-(BENZOYLOXY)-5-[(BENZOYLOXY)METHYL]OXOLAN-3-YL BENZOATE
    • alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
    • NSC-164682
    • 1-O-Acetyl-2,3,5-tri-O-benzoylpentofuranose
    • [5-acetyloxy-3,4-bis(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate
    • ?-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
    • alpha-D-Ribofuranose 1-acetate2,3,5-tribenzoate
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl- alpha , beta -D-ribofuranose
    • FT-0654734
    • Ribofuranose,3,5-tribenzoate, .beta.-D-
    • D-LYXOFURANOSE 1-ACETATE 2,3,5-TRIBENZOATE
    • LS-15230
    • AKOS001726284
    • AKOS022016279
    • A836628
    • (5-acetoxy-3,4-dibenzoyloxy-tetrahydrofuran-2-yl)methyl benzoate;(2R,3S,4S,5S)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate
    • 70832-64-3
    • 16162-35-9
    • SY026400
    • benzoic acid (5-acetyloxy-3,4-dibenzoyloxy-2-oxolanyl)methyl ester
    • SCHEMBL10117984
    • MFCD00067634
    • SY056020
    • PB40598
    • a-D-Ribofuranose, 1-acetate2,3,5-tribenzoate
    • (2R,3S,4S,5S)-2-acetoxy-5-(benzoyloxymethyl)tetrahydrofuran-3,4-diyl dibenzoate
    • (2S,3R,4R,5R)-2-acetoxy-5-(benzoyloxymethyl)tetrahydrofuran-3,4-diyl dibenzoate
    • 1-O-acetyl-2,3,5-tris-O-(phenylcarbonyl)pentofuranose
    • [(2S,3S,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
    • [(2R,3R,4R)-5-acetoxy-3,4-dibenzoyloxy-tetrahydrofuran-2-yl]methyl benzoate
    • beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate1-O-Acetyl-2,3,5,tri-O-benzoyl-beta-D-ribofuranose
    • Inchi: 1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3
    • Chiave InChI: GCZABPLTDYVJMP-UHFFFAOYSA-N
    • Sorrisi: O1C(C(C(C1COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 504.14200
  • Massa monoisotopica: 504.14203234g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 12
  • Complessità: 794
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Superficie polare topologica: 114

Proprietà sperimentali

  • PSA: 114.43000
  • LogP: 3.58260
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.